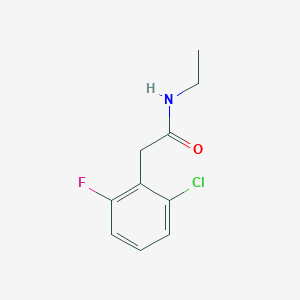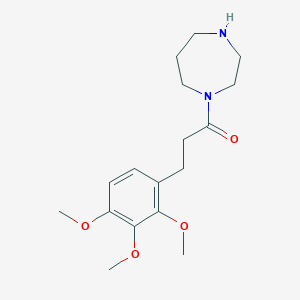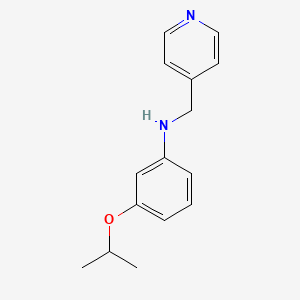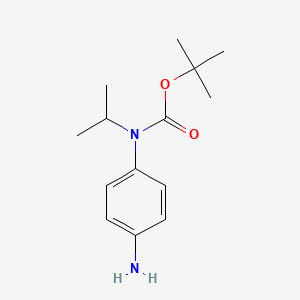![molecular formula C10H17F3N2O2 B7647102 Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate, also known as MTEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the modulation of synaptic plasticity and excitatory neurotransmission in the central nervous system (CNS).
Mecanismo De Acción
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the CNS. mGluR5 is involved in the regulation of synaptic plasticity, learning, and memory, and its overactivation has been implicated in various CNS disorders. This compound binds to the allosteric site of the mGluR5 receptor and inhibits its activity, leading to a reduction in glutamate release and excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in the CNS. In animal models, this compound has been shown to improve synaptic plasticity, reduce inflammation, and modulate the release of various neurotransmitters. This compound has also been shown to have neuroprotective effects, possibly by reducing oxidative stress and apoptosis. In addition, this compound has been shown to have anxiolytic and antidepressant effects, possibly by modulating the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate has several advantages for lab experiments, such as its selectivity for the mGluR5 receptor, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, this compound also has some limitations, such as its relatively short half-life, which requires frequent dosing, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate, such as the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of this compound on synaptic plasticity and behavior, and the exploration of its potential for combination therapy with other drugs. Furthermore, the role of mGluR5 in various CNS disorders is still not fully understood, and more research is needed to elucidate its underlying mechanisms and identify new therapeutic targets.
Métodos De Síntesis
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate can be synthesized using a straightforward method that involves the reaction of 3-(2,2,2-trifluoroethylamino)piperidine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, and the resulting product is purified by column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate has been studied extensively for its potential therapeutic applications in various CNS disorders, such as autism, schizophrenia, addiction, and Parkinson's disease. This compound has been shown to improve social interaction and communication in animal models of autism, suggesting that mGluR5 antagonism may be a viable treatment strategy for this disorder. In schizophrenia, this compound has been shown to reduce the positive symptoms and cognitive deficits associated with the disease, possibly by modulating the glutamatergic system. This compound has also been studied for its potential to reduce drug-seeking behavior in addiction, as well as its neuroprotective effects in Parkinson's disease.
Propiedades
IUPAC Name |
methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-17-9(16)6-15-4-2-3-8(5-15)14-7-10(11,12)13/h8,14H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXAOZRYUXIERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)

![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)



![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)


![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)

![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
